ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a morpholine derivative, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Ring: Starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Chlorophenyl Group: Via electrophilic aromatic substitution.
Attachment of the Morpholine Derivative: Through nucleophilic substitution.
Esterification: To introduce the ethyl ester group.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Chlorophenyl Compounds: Compounds with chlorophenyl groups attached to different backbones.
Uniqueness
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-4-27-21(26)19-17(15-5-7-16(22)8-6-15)12-29-20(19)23-18(25)11-24-9-13(2)28-14(3)10-24/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPYGYBQUQPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CN3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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